molecular formula C9H14N2O2 B1660033 3'-Methylcyclohexanespiro-5'-hydantoin CAS No. 707-09-5

3'-Methylcyclohexanespiro-5'-hydantoin

Cat. No. B1660033
CAS RN: 707-09-5
M. Wt: 182.22 g/mol
InChI Key: VSFUHUUDMVNIRO-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

3'-Methylcyclohexanespiro-5'-hydantoin is a useful research compound. Its molecular formula is C9H14N2O2 and its molecular weight is 182.22 g/mol. The purity is usually 95%.
The exact mass of the compound 3'-Methylcyclohexanespiro-5'-hydantoin is unknown and the complexity rating of the compound is unknown. The compound has been submitted to the National Cancer Institute (NCI) for testing and evaluation and the Cancer Chemotherapy National Service Center (NSC) number is 349899. The storage condition is unknown. Please store according to label instructions upon receipt of goods.
BenchChem offers high-quality 3'-Methylcyclohexanespiro-5'-hydantoin suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about 3'-Methylcyclohexanespiro-5'-hydantoin including the price, delivery time, and more detailed information at info@benchchem.com.

properties

CAS RN

707-09-5

Product Name

3'-Methylcyclohexanespiro-5'-hydantoin

Molecular Formula

C9H14N2O2

Molecular Weight

182.22 g/mol

IUPAC Name

3-methyl-1,3-diazaspiro[4.5]decane-2,4-dione

InChI

InChI=1S/C9H14N2O2/c1-11-7(12)9(10-8(11)13)5-3-2-4-6-9/h2-6H2,1H3,(H,10,13)

InChI Key

VSFUHUUDMVNIRO-UHFFFAOYSA-N

SMILES

CN1C(=O)C2(CCCCC2)NC1=O

Canonical SMILES

CN1C(=O)C2(CCCCC2)NC1=O

Other CAS RN

707-09-5

Origin of Product

United States

Synthesis routes and methods

Procedure details

1,3-diazaspiro[4,5]decane-2,4-dione (4.0 g 0.078 mole) J. Prakt. Chem. 141 5-43 (1934) was added to a suspension of sodium hydride (1.14 g 50% oil dispersion) in dimethylformamide and heated at 50° C. for 1 hour, cooled, methyl iodide added (1.63 ml. 1.1 eq) and the mixture heated at 50° C. The dimethylformamide was removed under reduced pressure and the residue partitioned between ethyl acetate and brine. The organic extract was washed with water, dried (MgSO4), evaporated to dryness and the crystalline residue crystallised from ethyl acetate-light petroleum (40°-60° C.) to give the title compound as white prisms m.p. 214°-215° C. Yield 2.6 g=39%.
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4 g
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1.14 g
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